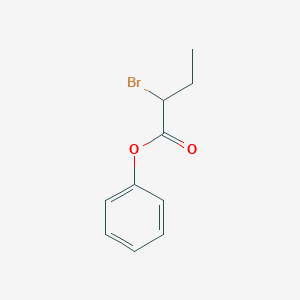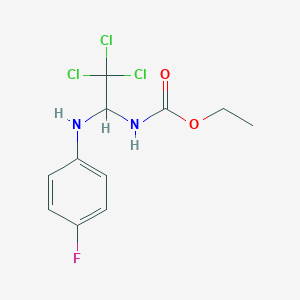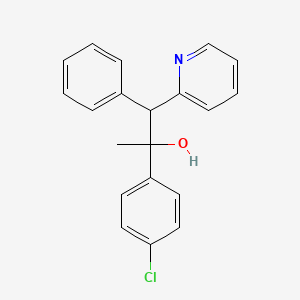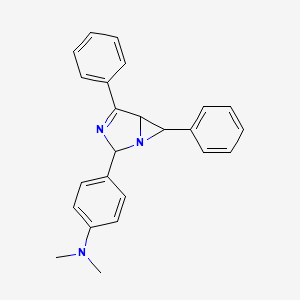
1-Chloro-1,1-dinitroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,1-dinitroethane is an organic compound with the molecular formula C2H3ClN2O4 It is a halonitro compound, characterized by the presence of both chlorine and nitro groups attached to an ethane backbone
Méthodes De Préparation
The synthesis of 1-Chloro-1,1-dinitroethane typically involves the nitration of 1-chloroethane. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to avoid decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Chloro-1,1-dinitroethane undergoes several types of chemical reactions, including:
Reduction: It can be reduced to 1-chloro-1-nitroethane using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-hydroxy-1,1-dinitroethane.
Oxidation: Under strong oxidizing conditions, it can be further oxidized to form 1,1,1-trinitroethane.
Common reagents used in these reactions include potassium iodide, xenon difluoride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1,1-dinitroethane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other halonitro compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of high-energy materials and as an intermediate in the manufacture of various chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-1,1-dinitroethane involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects or toxicity, depending on the context.
Comparaison Avec Des Composés Similaires
1-Chloro-1,1-dinitroethane can be compared with other similar compounds, such as 1-bromo-1,1-dinitroethane and 1,1,1-trinitroethane. While all these compounds share the dinitroethane backbone, the presence of different halogen atoms (chlorine, bromine) or additional nitro groups (trinitro) can significantly alter their chemical properties and reactivity. For example, 1-bromo-1,1-dinitroethane may exhibit different reactivity in substitution reactions compared to this compound due to the differing electronegativities and bond strengths of chlorine and bromine.
Propriétés
Numéro CAS |
2972-95-4 |
|---|---|
Formule moléculaire |
C2H3ClN2O4 |
Poids moléculaire |
154.51 g/mol |
Nom IUPAC |
1-chloro-1,1-dinitroethane |
InChI |
InChI=1S/C2H3ClN2O4/c1-2(3,4(6)7)5(8)9/h1H3 |
Clé InChI |
WCEVKBJRFBEDHR-UHFFFAOYSA-N |
SMILES canonique |
CC([N+](=O)[O-])([N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)


![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)

![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)
![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)


![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12002502.png)



